Cas no 5930-92-7 (Ethyl 4-nitro-1H-pyrrole-2-carboxylate)

Ethyl 4-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive nitro group at the 4-position and an ester moiety at the 2-position, making it a versatile intermediate for further functionalization. Its pyrrole core is valuable in constructing heterocyclic frameworks, particularly in medicinal chemistry for developing bioactive molecules. The ethyl ester group enhances solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in nucleophilic substitution and reduction reactions, enabling access to diverse pyrrole-based scaffolds. Its stability and well-defined reactivity profile make it a reliable building block for synthetic applications.
Ethyl 4-nitro-1H-pyrrole-2-carboxylate structure
5930-92-7 structure
Product Name:Ethyl 4-nitro-1H-pyrrole-2-carboxylate
CAS No:5930-92-7
MF:C7H8N2O4
MW:184.149421691895
MDL:MFCD00059927
CID:381435
PubChem ID:87573835
Update Time:2025-11-06

Ethyl 4-nitro-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-nitro-1H-pyrrole-2-carboxylate
    • Ethyl 4-Nitropyrrole-2-carboxylate
    • 1H-Pyrrole-2-carboxylicacid, 4-nitro-, ethyl ester
    • 4-NITROPYRROLE-2-CARBOXYLIC ACID ETHYL ESTER
    • 4-Nitropyrrol-2-carboxylic acid ethyl ester
    • Ethyl 4-nitro-2-pyrrolecarboxylate
    • NSC 50357
    • 4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
    • 1H-Pyrrole-2-carboxylic acid, 4-nitro-, ethyl ester
    • NSC50357
    • PubChem15996
    • PEORWHVRWXGKMS-UHFFFAOYSA-N
    • SC2151
    • AB02378
    • ethyl 4-nitro-1H-pyrrol-2-carboxylate
    • FT-0647205
    • NSC-50357
    • AMY16349
    • DS-10795
    • BP-12510
    • 5930-92-7
    • DTXSID20287331
    • SY006875
    • CS-W005440
    • Ethyl 4-nitro-1H-pyrrole-2-carboxylate, AldrichCPR
    • AKOS009166674
    • MFCD00059927
    • A832257
    • N0510
    • SCHEMBL1299290
    • Ethyl4-nitro-1H-pyrrole-2-carboxylate
    • MDL: MFCD00059927
    • Inchi: 1S/C7H8N2O4/c1-2-13-7(10)6-3-5(4-8-6)9(11)12/h3-4,8H,2H2,1H3
    • InChI Key: PEORWHVRWXGKMS-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC(=CN1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 184.04800
  • Monoisotopic Mass: 184.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.1
  • Topological Polar Surface Area: 87.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.374
  • Melting Point: 173.0 to 175.0 deg-C
  • Boiling Point: 347.7°C at 760 mmHg
  • Flash Point: 164.1°C
  • Refractive Index: 1.564
  • PSA: 87.91000
  • LogP: 1.62280
  • Solubility: Not determined

Ethyl 4-nitro-1H-pyrrole-2-carboxylate Security Information

  • Symbol: GHS02
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H228
  • Warning Statement: P210-P240-P241-P280
  • Hazardous Material transportation number:1325
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37-S39
  • HazardClass:4.1
  • PackingGroup:III
  • Storage Condition:2-8 °C
  • Risk Phrases:R36/37/38

Ethyl 4-nitro-1H-pyrrole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 4-nitro-1H-pyrrole-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5930-92-7)Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Order Number:A832257
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:26
Price ($):242.0
Email:sales@amadischem.com

Ethyl 4-nitro-1H-pyrrole-2-carboxylate Related Literature

Additional information on Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7): A Versatile Building Block in Organic Synthesis

Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7) is a specialized organic compound that has gained significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrrole derivative serves as a crucial intermediate in the synthesis of various biologically active molecules. With its unique molecular structure featuring both ester and nitro functional groups, this compound offers remarkable versatility in organic transformations.

The growing interest in pyrrole-based compounds stems from their prevalence in natural products and their wide range of biological activities. Researchers particularly value Ethyl 4-nitro-1H-pyrrole-2-carboxylate for its role in developing novel heterocyclic compounds, which are frequently searched terms in chemical databases and AI-powered research tools. The compound's molecular weight of 184.15 g/mol and purity specifications make it suitable for precise synthetic applications.

In recent years, the demand for nitro-pyrrole derivatives has increased substantially due to their potential applications in medicinal chemistry. The pharmaceutical industry extensively uses CAS 5930-92-7 as a precursor for drug discovery programs targeting various therapeutic areas. Its structural features allow for multiple modification points, enabling the creation of diverse molecular architectures that answer many researchers' questions about structure-activity relationships.

The synthesis and applications of Ethyl 4-nitro-1H-pyrrole-2-carboxylate have become hot topics in organic chemistry forums and research publications. Many scientists search for information about its synthetic routes, reactivity patterns, and purification methods - all crucial aspects covered in this comprehensive overview. The compound's stability under various conditions makes it particularly valuable for multi-step synthetic sequences.

From a commercial perspective, 5930-92-7 has seen growing market demand as more research institutions recognize its utility. Suppliers typically offer this compound with detailed technical specifications and analytical data, addressing another common search query among potential users. Proper handling and storage recommendations are always provided to ensure optimal performance in laboratory settings.

The versatility of Ethyl 4-nitro-1H-pyrrole-2-carboxylate extends to material science applications, where researchers explore its potential in creating novel functional materials. This aspect has gained particular attention in academic circles, with many published studies investigating its use in developing advanced materials with specific electronic or optical properties.

Quality control measures for CAS No. 5930-92-7 typically include rigorous analytical testing to ensure high purity levels. Common characterization methods such as HPLC analysis, NMR spectroscopy, and mass spectrometry are employed to verify the compound's identity and purity - information frequently sought by quality-conscious researchers.

As research into nitrogen-containing heterocycles continues to expand, the importance of Ethyl 4-nitro-1H-pyrrole-2-carboxylate as a research chemical is expected to grow correspondingly. Its balanced reactivity profile makes it suitable for both academic investigations and industrial-scale applications, bridging an important gap in synthetic chemistry.

The compound's stability characteristics and well-documented reactivity patterns make it a favorite subject in chemical education, with many instructors using it to demonstrate important principles of heterocyclic chemistry and functional group transformations. These educational applications contribute to its ongoing relevance in the chemical community.

Looking forward, the development of more efficient synthetic protocols for Ethyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives remains an active area of research. Scientists continue to explore green chemistry approaches to its production, addressing another trending topic in modern chemical research focused on sustainability and environmental responsibility.

For researchers working with CAS 5930-92-7, understanding its spectral properties is crucial. The compound exhibits characteristic infrared absorption bands and NMR chemical shifts that serve as valuable identification markers - information that frequently appears in search queries from analytical chemists and spectroscopists.

The pharmaceutical industry's ongoing quest for novel bioactive molecules ensures that Ethyl 4-nitro-1H-pyrrole-2-carboxylate will remain an important tool in drug discovery. Its structural features are particularly relevant for developing compounds targeting various disease pathways, making it a compound of interest in numerous therapeutic research programs.

In conclusion, Ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS No. 5930-92-7) represents a valuable building block in organic synthesis with diverse applications across multiple scientific disciplines. Its unique combination of functional groups and reactivity patterns continues to inspire innovative research across academia and industry alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5930-92-7)Ethyl 4-nitro-1H-pyrrole-2-carboxylate
A832257
Purity:99%
Quantity:25g
Price ($):242.0
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